4-Methyl-quinoline-2-thiol
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Overview
Description
4-Methyl-quinoline-2-thiol is a chemical compound with the molecular formula C10H9NS . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Methyl-quinoline-2-thiol, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Methyl-quinoline-2-thiol is characterized by a quinoline ring with a methyl group at the 4th position and a thiol group at the 2nd position .Chemical Reactions Analysis
Quinoline derivatives, including 4-Methyl-quinoline-2-thiol, are known to undergo various chemical reactions. These reactions often involve the functionalization of the quinoline scaffold for biological and pharmaceutical activities .Physical And Chemical Properties Analysis
Thiols, including 4-Methyl-quinoline-2-thiol, are known to have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry .
- Quinoline is an essential scaffold for leads in drug discovery .
- Various selected quinolines and derivatives have potential biological and pharmaceutical activities .
- The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
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Synthetic Organic Chemistry
- Quinoline is an essential segment of both natural and synthetic compounds .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
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Industrial Chemistry
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Electrochemical Studies
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HIV Integrase Inhibitors
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Snake Venom Metalloprotease Inhibitors
Safety And Hazards
Future Directions
Quinoline derivatives, including 4-Methyl-quinoline-2-thiol, have been the focus of recent research due to their potential biological and pharmaceutical activities. Future research directions may include the development of more efficient synthesis protocols, exploration of new chemical reactions, and investigation of their biological activities .
properties
IUPAC Name |
4-methyl-1H-quinoline-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPTXKXKPMMGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352281 |
Source
|
Record name | 4-Methyl-quinoline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-quinoline-2-thiol | |
CAS RN |
4437-65-4 |
Source
|
Record name | 4437-65-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-quinoline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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